

Application Notes and Protocols for TP-472

Stock Solution Preparation

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Compound of Interest

Compound Name: TP-472

Cat. No.: B2554163

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the preparation and use of **TP-472**, a selective inhibitor of Bromodomain-containing protein 9 (BRD9) and Bromodomain-containing protein 7 (BRD7).

Introduction

TP-472 is a potent and selective chemical probe for the bromodomains of BRD9 and BRD7.[1] By inhibiting these proteins, **TP-472** disrupts their role as epigenetic "readers" that recognize acetylated lysine residues on histones. This interference with chromatin remodeling leads to downstream changes in gene expression, making **TP-472** a valuable tool for studying the biological functions of BRD9 and BRD7 and for investigating their therapeutic potential in various diseases, notably cancer.[2] In melanoma, for instance, **TP-472** has been shown to induce apoptosis and suppress oncogenic signaling pathways.[1][3]

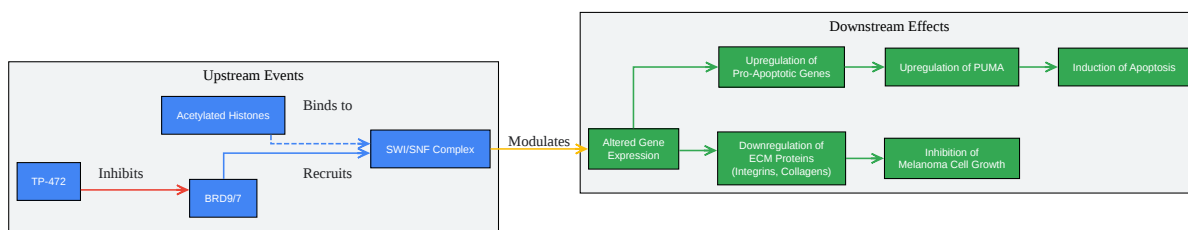
Physicochemical and Pharmacological Data

A summary of the key quantitative data for **TP-472** is presented in the table below for easy reference.

Property	Value	Reference
Molecular Formula	C ₂₀ H ₁₉ N ₃ O ₂	[2] [4]
Formula Weight	333.4 g/mol	[2] [4]
Purity	≥98%	[2] [4]
Appearance	A solid	[2] [4]
Solubility	Soluble in DMSO	[2] [4] [5]
Binding Affinity (Kd)	BRD9: 33 nM, BRD7: 340 nM	[1]
Cellular Potency (EC ₅₀)	320 nM (NanoBRET assay)	[4]
Recommended Cellular Concentration	Up to 1 μM	[1]
Recommended In Vivo Dose	20 mg/kg (intraperitoneal, three times a week)	[1]
Stock Solution Storage	-20°C for up to 1 month; -80°C for up to 6 months	[1]

Signaling Pathway of TP-472

TP-472, as a BRD9/7 inhibitor, modulates gene expression by preventing the recruitment of the SWI/SNF chromatin remodeling complex to acetylated histones. This leads to the downregulation of oncogenic gene expression and the upregulation of tumor suppressor genes. In melanoma, this results in the suppression of extracellular matrix (ECM)-mediated signaling and the induction of apoptosis. A key downstream mechanism involves the upregulation of the pro-apoptotic protein PUMA.



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Caption: **TP-472** signaling pathway.

Experimental Protocols

Protocol 1: Preparation of a 10 mM TP-472 Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of **TP-472** in dimethyl sulfoxide (DMSO).

Materials:

- **TP-472** solid powder (Formula Weight: 333.4 g/mol)
- Anhydrous/molecular sieve-dried DMSO
- Sterile microcentrifuge tubes
- Calibrated micropipettes and sterile tips
- Vortex mixer

- Analytical balance

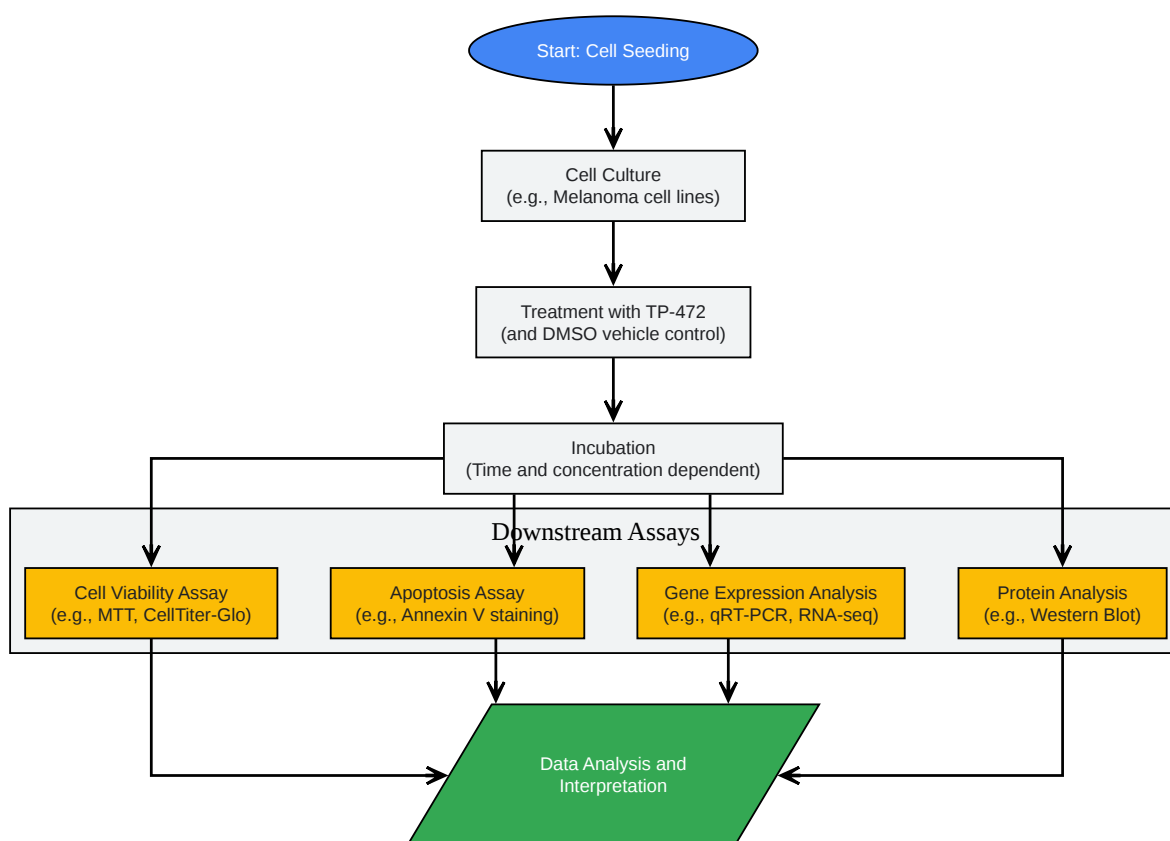
Procedure:

- Calculate the required mass of **TP-472**:
 - To prepare 1 mL of a 10 mM stock solution, you will need:
 - $\text{Mass (g)} = \text{Molarity (mol/L)} \times \text{Volume (L)} \times \text{Formula Weight (g/mol)}$
 - $\text{Mass (mg)} = 10 \text{ mmol/L} \times 0.001 \text{ L} \times 333.4 \text{ g/mol} \times 1000 \text{ mg/g} = 3.334 \text{ mg}$
- Weighing **TP-472**:
 - Carefully weigh out 3.334 mg of **TP-472** powder using an analytical balance and place it into a sterile microcentrifuge tube.
- Dissolving in DMSO:
 - Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the **TP-472** powder.
- Solubilization:
 - Vortex the solution thoroughly until the **TP-472** is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution if necessary. Visually inspect the solution to ensure no solid particles remain.
- Aliquoting and Storage:
 - Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
 - Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[\[1\]](#)

Note: Always use appropriate personal protective equipment (PPE), including gloves and safety glasses, when handling chemical compounds and solvents.

Protocol 2: General Workflow for In Vitro Cellular Assays with TP-472

This protocol outlines a general workflow for treating cultured cells with **TP-472** and assessing its effects.



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Caption: General experimental workflow.

Procedure:

- Cell Seeding: Seed the cells of interest (e.g., melanoma cell lines) in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein or RNA extraction) at a density that allows for logarithmic growth during the experiment.
- Preparation of Working Solutions:
 - On the day of the experiment, thaw an aliquot of the 10 mM **TP-472** stock solution.
 - Prepare serial dilutions of the **TP-472** stock solution in cell culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 5, 10 μ M).
 - Prepare a vehicle control using the same final concentration of DMSO as in the highest concentration of **TP-472** treatment.
- Cell Treatment:
 - Remove the old medium from the cells and replace it with the medium containing the desired concentrations of **TP-472** or the DMSO vehicle control.
- Incubation:
 - Incubate the cells for the desired period (e.g., 24, 48, 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂).
- Downstream Analysis:
 - Following incubation, perform the desired downstream assays to assess the effects of **TP-472**. This may include:
 - Cell Viability Assays: To determine the effect on cell proliferation and survival.
 - Apoptosis Assays: To quantify the induction of programmed cell death.
 - Gene Expression Analysis: To measure changes in the mRNA levels of target genes.
 - Protein Analysis: To assess changes in protein expression and signaling pathway activation.

- Data Analysis:
 - Analyze the data from the assays to determine the dose- and time-dependent effects of **TP-472** on the cellular processes under investigation.

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